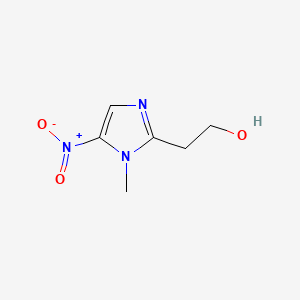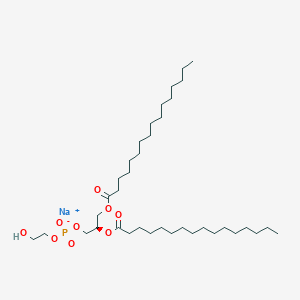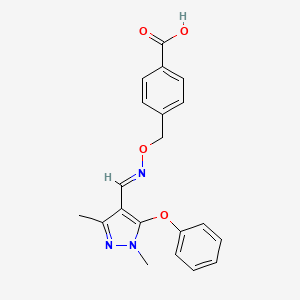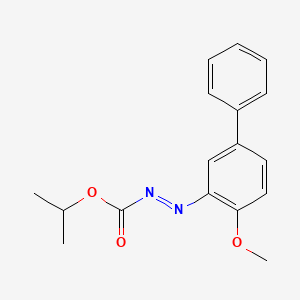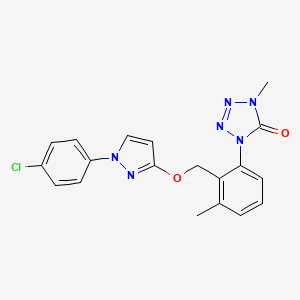
Metyltetraprole
Overview
Description
Metyltetraprole is a quinone outside inhibitor fungicide developed by Sumitomo Chemical. It is the only tetrazolinone fungicide and is marketed under the brand name Pavecto . This compound is highly effective against various plant pathogens, including Alternaria triticina . It was specifically designed to overcome resistance issues associated with other quinone outside inhibitors .
Mechanism of Action
Target of Action
Metyltetraprole primarily targets the cytochrome b (Cytb) in phytopathogenic fungi . Cytb is a key component of the mitochondrial respiratory chain bc1 complex . This complex plays a crucial role in the respiratory chain, which is essential for cell maintenance and proliferation in many fungal plant pathogens .
Mode of Action
This compound is a novel quinone outside inhibitor (QoI) fungicide . It is designed to avoid cross-resistance in Cytb G143A-harboring QoI-resistant phytopathogenic fungi . This compound, characterized by a tetrazolinone pharmacophore and 3-substituent in the central benzene ring, was designed to avoid steric hindrance between the molecule and Cytb with G143A substitution .
Biochemical Pathways
This compound inhibits the respiratory chain via complex III . The bc1 complex functions as a protonmotive ubiquinol:cytochrome c oxidoreductase, conserving and converting the energy obtained from the oxidation of ubiquinol by cytochrome c into a transmembrane proton gradient . This gradient can be used for other processes, such as ATP synthesis by the FoF1 ATP synthase .
Pharmacokinetics
It is known that this compound is effective against qoi-resistant strains , suggesting that it has good bioavailability to reach its target sites in resistant strains.
Result of Action
The result of this compound’s action is the inhibition of the respiratory chain in phytopathogenic fungi . This leads to the disruption of energy production in the fungi, thereby inhibiting their growth and proliferation .
Biochemical Analysis
Biochemical Properties
Metyltetraprole interacts with the cytochrome bc1 complex, specifically binding to the Qo-site . This interaction is unique as it is unaffected by the G143A mutation, which is a widespread resistance mutation .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with the cytochrome bc1 complex. By binding to the Qo-site, it inhibits the function of this complex, which is a key component of the mitochondrial respiratory chain . This can have a significant impact on cellular metabolism and energy production.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Qo-site of the cytochrome bc1 complex . This binding inhibits the function of the complex, disrupting the mitochondrial respiratory chain
Temporal Effects in Laboratory Settings
The effects of this compound on the cytochrome bc1 complex and cellular function have been observed in both in vitro and in vivo studies
Metabolic Pathways
This compound is involved in the mitochondrial respiratory chain, where it interacts with the cytochrome bc1 complex . By inhibiting this complex, it can disrupt the normal flow of electrons through the respiratory chain, potentially affecting metabolic flux and metabolite levels.
Subcellular Localization
This compound is known to interact with the cytochrome bc1 complex, which is located in the inner mitochondrial membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metyltetraprole involves multiple steps, starting with the preparation of the core tetrazolinone structure. The key steps include:
Formation of the Tetrazolinone Core: This involves the reaction of appropriate precursors under controlled conditions to form the tetrazolinone ring.
Substitution Reactions: The tetrazolinone core is then subjected to substitution reactions to introduce the necessary functional groups, such as the chlorophenyl and pyrazolyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the initial formation of the tetrazolinone core.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Metyltetraprole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Various substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities .
Scientific Research Applications
Metyltetraprole has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of tetrazolinone derivatives.
Biology: this compound is used to investigate the mechanisms of fungicide resistance in plant pathogens.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new antifungal drugs.
Industry: It is used in agriculture to control fungal diseases in crops, thereby improving crop yields and quality
Comparison with Similar Compounds
Similar Compounds
Azoxystrobin: Another quinone outside inhibitor fungicide, but it is affected by the G143A resistance mutation.
Fenpicoxamid: Similar mode of action but different chemical structure.
Florylpicoxamid: Another fungicide targeting the cytochrome bc1 complex
Uniqueness
Metyltetraprole is unique due to its tetrazolinone pharmacophore, which allows it to overcome resistance issues associated with other quinone outside inhibitors. Its ability to remain effective against resistant strains makes it a valuable tool in agricultural fungicide management .
Properties
IUPAC Name |
1-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]-3-methylphenyl]-4-methyltetrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-13-4-3-5-17(26-19(27)24(2)22-23-26)16(13)12-28-18-10-11-25(21-18)15-8-6-14(20)7-9-15/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQQRGKFXLAPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)N(N=N2)C)COC3=NN(C=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108889 | |
| Record name | Metyltetraprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1472649-01-6 | |
| Record name | 1-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]-3-methylphenyl]-1,4-dihydro-4-methyl-5H-tetrazol-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1472649-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metyltetraprole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1472649016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metyltetraprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METYLTETRAPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44WE6KNK7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Metyltetraprole?
A: this compound is a quinone outside inhibitor (QoI) fungicide that acts on the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi. [, , , , , , ] It specifically targets the Qo site of this complex, inhibiting electron transport and ultimately leading to fungal death. [, , , , , , ]
Q2: What makes this compound unique compared to other QoI fungicides?
A: this compound demonstrates efficacy against fungal strains that have developed resistance to existing QoI fungicides. [, , , , , , ] This unique characteristic stems from its ability to retain activity against fungi carrying the G143A mutation in the cytochrome b gene, a common mechanism of QoI resistance. [, , , , , , ] Studies with pathogens like Zymoseptoria tritici and Pyrenophora teres demonstrate this effectiveness against both wild-type and resistant strains. [, , ]
Q3: How does the structure of this compound contribute to its activity against resistant strains?
A: While this compound shares structural similarities with other QoIs like azoxystrobin and pyraclostrobin, subtle differences are crucial for its activity against resistant strains. [, ] Computational studies indicate that the tetrazolinone moiety of this compound plays a crucial role. [] This moiety allows for adaptable interactions at the binding site, specifically by balancing Coulombic and van der Waals interactions, even in the presence of mutations that alter the binding site. [] This adaptability enables this compound to maintain binding affinity and inhibit Complex III function even in resistant strains. []
Q4: What are the implications of this compound's unique activity for fungicide resistance management?
A: this compound's efficacy against QoI-resistant strains makes it a valuable tool for managing resistance development. [, ] It can be integrated into fungicide programs, either in combination or alternation with other fungicides, to reduce the reliance on single-site fungicides and minimize the selection pressure for resistance. [, ] This approach is essential for extending the lifespan of existing fungicides and ensuring the long-term sustainability of crop protection strategies.
Q5: What analytical methods are used to assess the sensitivity of fungi to this compound?
A: Traditional agar plate methods might underestimate the sensitivity of some fungi to this compound. [] Microtiter plate tests using liquid media provide a more accurate assessment, even for isolates that do not sporulate well. [] This method has been successfully employed to monitor this compound sensitivity in Cercospora beticola, the causal agent of sugar beet leaf spot. []
Q6: What is the broader impact of this compound development on agricultural practices?
A: this compound represents a significant advancement in combating fungicide resistance, a growing threat to global food security. [] Its development highlights the importance of continuous innovation in crop protection strategies to ensure sustainable food production. By targeting resistant fungal populations, this compound helps maintain the efficacy of existing farmland, potentially reducing the need for further agricultural expansion and its associated environmental impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


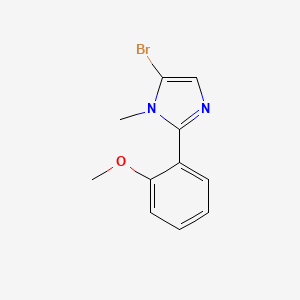
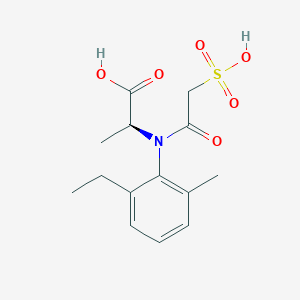
![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)
![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
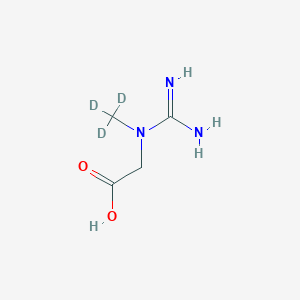
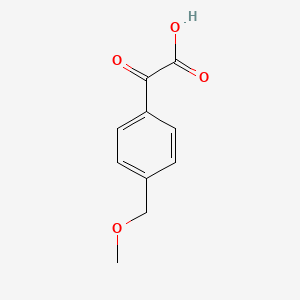
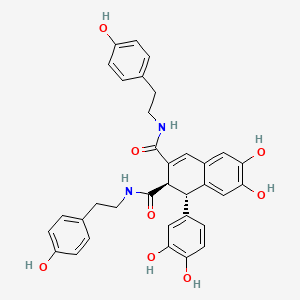
![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)

